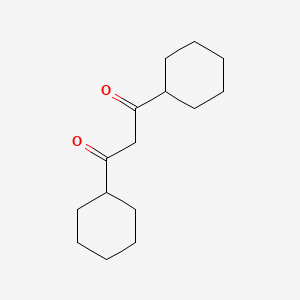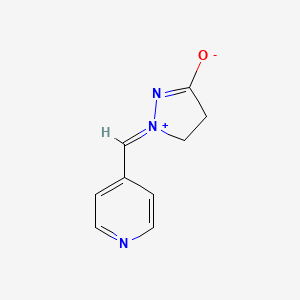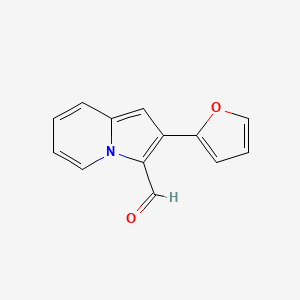
1,3-Dicyclohexyl-1,3-propanedione
概要
説明
1,3-Dicyclohexyl-1,3-propanedione is a chemical compound with the molecular formula C15H24O2 . It has a molecular weight of 236.35 .
Synthesis Analysis
The synthesis of 1,3-Dicyclohexyl-1,3-propanedione involves the reaction of 1-cyclohexyl-1-ethanone and methyl cyclohexanoate in anhydrous tetrahydrofuran under nitrogen protection . Potassium amide is added and the reaction is stirred at room temperature for 3.5 hours . After the reaction, the solution is poured into ice water, and ether is added to separate layers . The aqueous layer is adjusted to pH=5.0 with 2N HCl, and then adjusted to pH=7.5 with Na2CO3, extracted with ether, and dried over anhydrous magnesium sulfate . The solvent is spun off and the product is purified by silica gel column chromatography, eluting with dichloromethane/methanol (V/V=20/1) to obtain 1,3-dicyclohexyl-1,3-propanedione .Molecular Structure Analysis
The molecular structure of 1,3-Dicyclohexyl-1,3-propanedione is represented by the formula C15H24O2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Physical And Chemical Properties Analysis
1,3-Dicyclohexyl-1,3-propanedione has a molecular weight of 236.35 . Other physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.科学的研究の応用
Organic Synthesis
“1,3-Dicyclohexyl-1,3-propanedione” is used in organic synthesis . It can be used as a reagent or intermediate in the synthesis of other organic compounds .
Catalysis
This compound can also be used in catalysis. Its unique structure and properties may allow it to act as a catalyst in certain chemical reactions.
Medicinal Chemistry
In the field of medicinal chemistry, “1,3-Dicyclohexyl-1,3-propanedione” could potentially be used in the development of new drugs. Its structure could be modified to create compounds with therapeutic effects.
Material Science
The compound could potentially be used in material science. Its unique properties could make it useful in the development of new materials.
Safety Research
The safety of “1,3-Dicyclohexyl-1,3-propanedione” is also a subject of research . Understanding its safety profile is crucial for its use in various applications .
Commercial Availability
“1,3-Dicyclohexyl-1,3-propanedione” is commercially available and can be purchased for research purposes . This makes it accessible for scientists and researchers who wish to explore its potential applications .
Safety and Hazards
特性
IUPAC Name |
1,3-dicyclohexylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMLFYUFZYQSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dicyclohexyl-1,3-propanedione | |
Synthesis routes and methods
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide](/img/structure/B3144652.png)


![4-Amino-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3144671.png)
![4-[2-(quinolin-3-yl)-1H-indol-3-yl]butan-1-amine](/img/structure/B3144673.png)




![3,3-Dimethylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144719.png)


